molecular formula C13H20N2O2S B8532006 1-[4-(Methylsulfonyl)benzyl]homopiperazine

1-[4-(Methylsulfonyl)benzyl]homopiperazine

Cat. No. B8532006
M. Wt: 268.38 g/mol
InChI Key: FRQUSYQNDJTPLB-UHFFFAOYSA-N
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Patent
US06686353B1

Procedure details

To a 2-neck, 2-L round bottom flask containing anhydrous EtOH (800 mL) and equipped with a mechanical stirrer and condenser was added acetyl chloride (20.2 mL, 0.267 mol, 1.1 equiv). The solution was stirred for 0.5 h and homopiperazine (24.3 g, 0.243 mol) was added, The mixture was heated to reflux for 2 h. The reaction mixture was cooled to 25° C., 4-(methylsulfonyl)benzyl chloride (25 g, 0.122 mol, 0.5 equiv) was added and the reaction mixture heated to reflux for 16 h. The reaction mixture was cooled to 25° C. and the solvent was removed under vacuum. The residue was diluted with EtOAc (500 mL) and was washed with 2N KOH (2×500 mL). The aqueous layer was extracted with EtOAc (1×500 mL). The organic phase was combined, washed with 2N KOH (1×300 mL), dried (MgSO4) and concentrated. The crude solid was washed with hot EtOAc to yield pure desired product (8.03 g, 32.7 g theoretical, 25%) as an off-white solid, TLC R1 0.04 (10% CH3OH—CH2Cl2); 1H NMR (CDCl3, 300 MHz) δ 9.82 (br s, 1H), 7.92 (d, J=8.0 Hz, 2H), 7.60 (d, J=7.7 Hz, 2H), 3.80 (br s, 2H), 3.36 (br m, 2H), 3.07 (s, 3H), 2.93 (br s, 2H), 2.80 (br s, 2H), 2.12 (br m, 2H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Yield
25%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[NH:5]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.[CH3:12][S:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1)(=[O:15])=[O:14]>CCO>[CH3:12][S:13]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20][N:5]2[CH2:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)=[CH:18][CH:17]=1)(=[O:14])=[O:15]

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
24.3 g
Type
reactant
Smiles
N1CCNCCC1
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (500 mL)
WASH
Type
WASH
Details
was washed with 2N KOH (2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (1×500 mL)
WASH
Type
WASH
Details
washed with 2N KOH (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The crude solid was washed with hot EtOAc

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(CN2CCNCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.